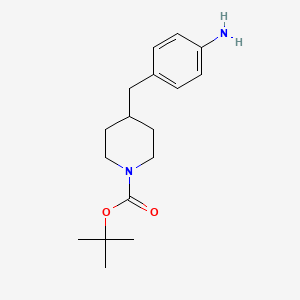

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSWJDYRGCLWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619262 | |

| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221532-96-3 | |

| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected piperidine ring and an aminobenzyl moiety, making it a valuable building block for the synthesis of more complex molecules. The presence of a primary aromatic amine and a protected secondary aliphatic amine provides two distinct points for chemical modification, allowing for its use as a versatile linker in the construction of targeted therapies. This guide provides a comprehensive overview of its core basic properties, experimental protocols for their determination, and its role in modern drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate | - |

| CAS Number | 221532-96-3 | [1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |

| Molecular Weight | 290.40 g/mol | [1] |

| Appearance | Solid (form may vary) | General |

| Predicted XlogP | 3.1 | PubChemLite |

| Predicted pKa (Piperidine N-H+) | ~10.5 (Estimated based on 4-benzylpiperidine) | [2] |

| Predicted pKa (Aniline N-H+) | ~4-5 (Estimated based on typical anilines) | General |

| Solubility | Generally low in water, soluble in organic solvents like DMSO, MeOH | [3][4] |

Basicity and pKa

The structure of this compound contains two nitrogen atoms, each with distinct basic properties.

-

Piperidine Nitrogen: The nitrogen within the piperidine ring is a secondary aliphatic amine, but it is protected by a tert-butoxycarbonyl (Boc) group. This protection significantly reduces its basicity and nucleophilicity, rendering it largely unreactive under basic or neutral conditions. The Boc group can be removed under acidic conditions to reveal the basic secondary amine.

-

Aniline Nitrogen: The primary amine attached to the benzene ring is an aromatic amine. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic π-system, which makes it significantly less basic than an aliphatic amine. The pKa of the conjugate acid of this aniline moiety is expected to be in the range of 4-5.

The significant difference in the basicity of the two nitrogen-containing functional groups allows for selective chemical reactions. For instance, the aniline amine can undergo reactions such as acylation or alkylation while the Boc-protected piperidine nitrogen remains unreactive.

Lipophilicity and Solubility

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XlogP for this compound is 3.1, indicating a moderate level of lipophilicity. This suggests it will have a preference for lipid environments over aqueous ones, which is a key consideration for its use in synthesizing compounds intended to cross biological membranes.

Solubility is another crucial factor. Due to its significant hydrocarbon content and the presence of the lipophilic Boc group, the compound is expected to have low solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane. The poor aqueous solubility is a typical characteristic of many Boc-protected intermediates.[3][4]

Role in Drug Discovery and Chemical Synthesis

This compound is primarily utilized as a heterobifunctional linker or building block in the synthesis of pharmaceutical agents.[5][6] Its utility stems from its two distinct reactive sites:

-

The Primary Aromatic Amine: This group can be readily functionalized through reactions like amide bond formation, reductive amination, or arylation.

-

The Boc-Protected Piperidine: The Boc group can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.

This "two-handle" nature makes it an ideal scaffold for connecting two different molecular entities. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[5][6] PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[7] In this context, this compound can serve as part of the linker that connects the target protein ligand to the E3 ligase ligand.

Mandatory Visualizations

The following diagrams illustrate the role and synthesis of this compound.

Caption: Role as a bifunctional linker in synthesis.

Caption: A plausible synthetic workflow for the title compound.

Experimental Protocols

The following sections describe standard methodologies for determining the key basic properties of a compound like this compound.

Determination of pKa by Potentiometric Titration

This method is widely used to determine the dissociation constants of amines.[8]

Objective: To determine the pKa values of the ionizable groups in the molecule.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of methanol and water) to a known concentration. The solvent choice is critical, especially for compounds with poor water solubility.

-

Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is maintained at a constant temperature (e.g., 25 °C) and continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the buffer region on the titration curve. For a molecule with two basic sites, two inflection points may be observed.

Determination of logP by Shake-Flask Method

This is the "gold standard" method for experimentally determining the lipophilicity of a compound.[6][9]

Objective: To determine the n-octanol/water partition coefficient (P) of the compound.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[5]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[10] The final concentration should be low enough to ensure complete dissolution in the two-phase system.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) for a sufficient period (typically 1 to 24 hours) to allow the compound to reach equilibrium between the two phases.[10]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in each layer is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound, which is a critical parameter for drug formulation and development.[4][11][12]

Objective: To measure the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials, each containing a specific aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 7.4 to simulate different physiological environments).[4]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[4]

-

Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid material from the saturated solution.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is accurately measured using a validated analytical technique, such as HPLC-UV. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units such as µg/mL or µM for each buffer condition.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting. Based on available supplier data, the compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a key building block in modern medicinal chemistry, valued for its bifunctional nature that allows for its incorporation as a linker in complex molecular architectures like PROTACs. Its moderate lipophilicity and distinct basic centers are key chemical features that researchers can exploit. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in the synthesis of novel therapeutic agents. The experimental protocols provided offer a standardized framework for the in-house determination of its fundamental characteristics, ensuring reproducible and reliable results in research and development settings.

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

CAS Number: 221532-96-3

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine ring, a protected amine (Boc group), and an aminobenzyl moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the presence of a primary aromatic amine and a protected secondary amine allows for selective chemical modifications, enabling its incorporation into a wide range of complex molecules. This guide provides a summary of its chemical and physical properties, a representative synthetic protocol, and an overview of its potential applications in drug development.

Chemical and Physical Properties

Limited experimental data for the physical properties of this compound is available in publicly accessible literature. The data presented below is a combination of information from chemical suppliers and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₂ | Chemical Vendors |

| Molecular Weight | 290.40 g/mol | Chemical Vendors |

| Appearance | Solid (visual inspection) | Chemical Vendors |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Solubility | No data available | - |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC2=CC=C(N)C=C2)CC1 | Chemical Vendors |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed journals. However, a common and logical synthetic route involves the reduction of its nitro precursor, tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Representative Experimental Protocol: Reduction of Nitro Precursor

This protocol is a generalized procedure based on standard chemical transformations for the reduction of an aromatic nitro group to an amine in the presence of a Boc-protecting group.

Reaction Scheme:

Materials:

-

Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a flask suitable for hydrogenation, dissolve tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by a suitable method such as column chromatography on silica gel to obtain the pure this compound.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.

Analytical Data

Applications in Drug Discovery

While specific biological activities or drug development projects involving this compound are not documented in available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry.

The primary aromatic amine can serve as a handle for various chemical transformations, including:

-

Amide bond formation: Acylation with carboxylic acids or their derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

The Boc-protected piperidine nitrogen allows for modifications at the aromatic amine without affecting the piperidine ring. The Boc group can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, which can then be further functionalized.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Role as a Scaffold in Drug Discovery

This diagram conceptualizes the use of this compound as a scaffold in the synthesis of more complex drug candidates.

Safety Information

Safety data for this compound is limited. It is recommended to handle this compound with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its bifunctional nature, containing both a reactive primary aromatic amine and a protected piperidine nitrogen, allows for a wide range of synthetic modifications. While detailed experimental and biological data for this specific compound are not widely published, its structural features make it an attractive starting material for the synthesis of novel and complex molecules with potential therapeutic applications. Researchers are encouraged to consult supplier-specific documentation for more detailed analytical and safety information.

Structure and properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic molecule featuring a piperidine core. This compound serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a protected piperidine nitrogen (Boc group), a flexible benzyl linker, and a reactive primary amine on the phenyl ring. This arrangement allows for sequential and site-selective chemical modifications, making it an important intermediate in the synthesis of complex molecular scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, and potential applications.

Structure and Chemical Identity

The chemical structure of this compound consists of a central piperidine ring substituted at the 4-position with a 4-aminobenzyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate |

| CAS Number | 221532-96-3[1] |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.40 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N |

| InChI Key | TYSWJDYRGCLWNZ-UHFFFAOYSA-N |

Physicochemical and Safety Data

Detailed experimental physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes predicted properties from computational models.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.1 | PubChem |

| Boiling Point | 413.6±40.0 °C | ChemDad |

| Density | 1.136±0.06 g/cm³ | ChemDad |

| pKa | 7.16±0.10 | ChemDad |

Safety Information: A specific Safety Data Sheet (SDS) for this compound is not readily available. However, based on the known hazards of structurally similar aminopiperidine compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Similar compounds are known to cause skin and eye irritation.

Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in peer-reviewed journals. However, its synthesis can be logically deduced from standard organic chemistry transformations. A common approach involves the reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate with 4-nitrobenzylamine, followed by the reduction of the nitro group. An alternative pathway could involve the coupling of a protected piperidine derivative with a suitable aminobenzyl halide.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of two distinct reactive sites—the Boc-protected piperidine and the aromatic primary amine—allows for a modular approach in drug design. The aromatic amine can be functionalized through various reactions such as acylation, alkylation, or sulfonylation, while the piperidine nitrogen can be deprotected and subsequently reacted to introduce further diversity.

This "building block" approach is fundamental in constructing libraries of compounds for high-throughput screening or for the targeted synthesis of molecules with desired pharmacological profiles. The piperidine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.

Conclusion

This compound is a strategically important, yet under-characterized, chemical intermediate. Its bifunctional nature, with orthogonally protected reactive sites, makes it a valuable tool for the synthesis of compound libraries and targeted drug candidates. While detailed experimental and biological data are sparse in the public domain, its commercial availability underscores its utility in the field of synthetic and medicinal chemistry. Further research into the applications of this compound could unveil novel synthetic pathways and contribute to the development of new therapeutic agents.

References

An In-depth Technical Guide to Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. This document details its chemical properties, a robust experimental protocol for its synthesis, and its significant applications in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a substituted piperidine derivative featuring a Boc-protected amine on the piperidine ring and an aminobenzyl moiety. This unique structure makes it a valuable intermediate for introducing a flexible, functionalized linker in drug candidates.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem |

| Molecular Weight | 290.40 g/mol | Calculated |

| Monoisotopic Mass | 290.19943 Da | PubChem |

| CAS Number | 221532-96-3 | Reagentia |

Synthetic Protocol: Reduction of a Nitro Precursor

A common and effective method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate. This two-step process, starting from commercially available reagents, is outlined below.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

This initial step involves the coupling of 1-boc-4-piperidinemethanol with 4-nitrobenzyl bromide.

Materials and Reagents:

| Reagent | Molecular Weight | Amount | Moles |

| 1-Boc-4-piperidinemethanol | 215.29 g/mol | 5.0 g | 23.2 mmol |

| 4-Nitrobenzyl bromide | 216.04 g/mol | 5.52 g | 25.5 mmol |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 g/mol | 1.11 g | 27.8 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (1.11 g, 27.8 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere at 0 °C, a solution of 1-Boc-4-piperidinemethanol (5.0 g, 23.2 mmol) in anhydrous THF (50 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

A solution of 4-nitrobenzyl bromide (5.52 g, 25.5 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature overnight.

-

The reaction is carefully quenched by the slow addition of water (20 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Step 2: Reduction to this compound

The nitro group of the intermediate is reduced to an amine using catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molecular Weight | Amount | Moles |

| tert-Butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate | 350.42 g/mol | 5.0 g | 14.3 mmol |

| 10% Palladium on carbon (Pd/C) | - | 0.5 g | - |

| Methanol | - | 100 mL | - |

| Hydrogen gas (H₂) | - | 1 atm (balloon) | - |

Procedure:

-

To a solution of tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate (5.0 g, 14.3 mmol) in methanol (100 mL) in a flask equipped with a stir bar, 10% Pd/C (0.5 g) is added.

-

The flask is evacuated and backfilled with hydrogen gas three times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

-

Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: A Versatile Linker for PROTACs

The bifunctional nature of this compound, possessing a protected secondary amine and a reactive primary aromatic amine, makes it an ideal scaffold for the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine ring provides a rigid, three-dimensional structure that can be crucial for optimizing the spatial orientation of the two ends of the PROTAC, while the aminobenzyl group offers a convenient point of attachment for a linker connected to the E3 ligase ligand. The Boc-protected amine can be deprotected at a later stage to attach the warhead that binds to the protein of interest.

Technical Guide: Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

IUPAC Name: tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate

CAS Number: 221532-96-3

Molecular Formula: C₁₇H₂₆N₂O₂

Synonyms: 4-[(1-Boc-4-piperidyl)methyl]aniline

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a 4-aminobenzyl moiety. This structure makes it a valuable bifunctional building block in medicinal chemistry and drug discovery. The Boc-protected piperidine offers a scaffold present in numerous pharmaceuticals, while the aminobenzyl group provides a reactive handle for further chemical modifications. Due to its nature as a synthetic intermediate, detailed public-domain literature on its specific biological activity or involvement in signaling pathways is limited. Its primary role is in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Properties and Data

Quantitative data for this compound is not extensively published in peer-reviewed literature. The information available is typically found in chemical supplier catalogs and patent literature.

| Property | Value | Source |

| Molecular Weight | 290.41 g/mol | |

| Monoisotopic Mass | 290.19943 Da | [1] |

| Predicted XlogP | 3.1 | [1] |

| Predicted Collision Cross Section ([M+H]⁺) | 172.4 Ų | [1] |

Synthesis and Experimental Protocols

A generalized workflow for such a synthesis is outlined below. Disclaimer: This is a representative synthetic workflow and not a validated experimental protocol for this specific compound.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Role in Drug Discovery and Development

Compounds with the N-Boc-piperidine scaffold are crucial intermediates in the pharmaceutical industry. The piperidine ring is a common motif in a wide range of approved drugs, contributing to favorable pharmacokinetic properties such as solubility and cell permeability.

The general utility of such building blocks can be visualized as follows:

Caption: Role as a chemical intermediate in drug discovery.

The primary amine on the benzyl group of this compound serves as a versatile nucleophile. It can readily undergo reactions such as:

-

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.

-

Sulfonamide formation: Reacting with sulfonyl chlorides.

-

Alkylation and arylation reactions: Forming new carbon-nitrogen bonds.

These subsequent modifications allow for the exploration of a vast chemical space to identify novel drug candidates. The Boc protecting group can be easily removed under acidic conditions to deprotect the piperidine nitrogen, enabling further functionalization at that position as well.

Conclusion

This compound is a key synthetic intermediate whose value lies in its versatile structure, combining a protected piperidine core with a reactive primary amine. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are prevalent in many areas of medicinal chemistry. Researchers and drug development professionals utilize such building blocks to synthesize libraries of complex molecules for screening and to develop novel therapeutic agents.

References

The Pivotal Role of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate has emerged as a critical intermediate, offering a unique combination of structural features that are highly sought after in medicinal chemistry. Its piperidine core provides a metabolically stable, three-dimensional scaffold that can effectively explore chemical space and interact with biological targets. The Boc-protected nitrogen allows for controlled, sequential chemical modifications, while the aminobenzyl group serves as a key handle for introducing diverse functionalities. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its applications in the synthesis of bioactive molecules, relevant experimental protocols, and the biological pathways targeted by its derivatives.

Chemical Properties and Synthetic Utility

This compound, with a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.40 g/mol , is a solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a variety of reaction conditions but can be readily removed under acidic conditions, enabling further functionalization of the secondary amine. The primary aromatic amine on the benzyl substituent is a versatile nucleophile, readily participating in a wide range of chemical transformations.

The principal synthetic utility of this molecule lies in its ability to serve as a scaffold for the construction of more complex molecules, particularly through modifications at the primary amine. Common reactions include N-alkylation, acylation, and reductive amination, which allow for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships (SAR).

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the synthesis of compounds targeting a range of therapeutic areas. Two prominent examples include the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and the synthesis of novel β-lactamase inhibitors to combat antibiotic resistance.

GPR119 Agonists

GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis.[1] Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively.[1] The this compound moiety has been incorporated into novel GPR119 agonists. For instance, a series of potent agonists were synthesized where the aminobenzyl group was used to link the piperidine scaffold to a pyrimidine core.

. Experimental Workflow for the Synthesis of GPR119 Agonists

The resulting compounds have shown potent agonistic activity at the GPR119 receptor.

Table 1: In Vitro Activity of a Representative GPR119 Agonist

| Compound | Target | Assay | EC₅₀ (nM) |

| GPR119 Agonist | GPR119 | cAMP Accumulation | 7.5 |

Data is representative of compounds synthesized using similar scaffolds.

β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern.[2] β-lactamase inhibitors are co-administered with β-lactam antibiotics to protect them from degradation. The this compound scaffold has been utilized in the synthesis of novel β-lactamase inhibitors. A key intermediate, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, has been synthesized as a precursor to potent β-lactamase inhibitors.[3]

. Experimental Workflow for the Synthesis of a β-Lactamase Inhibitor Intermediate

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by the final drug products is crucial for rational drug design.

GPR119 Signaling Pathway

GPR119 activation by an agonist triggers a cascade of intracellular events. The receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Increased cAMP levels then activate protein kinase A (PKA), which ultimately leads to the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1 from intestinal L-cells.[1]

. GPR119 Signaling Pathway

Mechanism of β-Lactamase Inhibition

β-lactamase enzymes protect bacteria by hydrolyzing the β-lactam ring of antibiotics like penicillin.[2] β-lactamase inhibitors act as "suicide substrates." They are recognized by the β-lactamase and form a covalent intermediate.[2] However, this intermediate is stable and incapacitates the enzyme, preventing it from degrading the co-administered antibiotic.[2]

. Mechanism of β-Lactamase Inhibition

Experimental Protocols

General Procedure for N-Acylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

-

The reaction mixture is stirred at room temperature for 10-15 minutes.

-

The desired acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent like HATU, 1.1 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

General Procedure for Boc-Deprotection

-

The Boc-protected substrate (1.0 eq) is dissolved in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

-

An excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added to the solution.

-

The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The solvent and excess acid are removed under reduced pressure.

-

The residue is often triturated with diethyl ether or another non-polar solvent to precipitate the product as its corresponding salt.

-

The solid is collected by filtration and dried under vacuum to yield the deprotected amine.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into synthetic routes has enabled the development of potent and selective modulators of important biological targets, such as GPR119 and β-lactamases. The ability to readily functionalize both the piperidine nitrogen and the aminobenzyl group provides medicinal chemists with a powerful tool for optimizing the pharmacological properties of lead compounds. As the demand for novel therapeutics continues to grow, the importance of such well-designed and synthetically accessible intermediates will undoubtedly increase. This guide has provided a comprehensive overview of the core applications and methodologies associated with this compound, serving as a valuable resource for researchers in the field of drug discovery.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a Boc-protected piperidine ring with a reactive aminobenzyl group, make it an invaluable starting material for the synthesis of complex molecules, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of key pharmaceutical intermediates. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to engage in key interactions with biological targets make it a desirable feature in molecular design. This compound offers a synthetically versatile platform, with the Boc-protecting group allowing for controlled reactions at the piperidine nitrogen, while the primary aromatic amine serves as a handle for a wide range of chemical transformations, including amide bond formation, and cross-coupling reactions. This guide will focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Chemical Properties

A comprehensive summary of the key chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.40 g/mol |

| CAS Number | 175453-29-3 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO |

| IUPAC Name | This compound |

Role in Drug Discovery and Development

The 4-aminobenzylpiperidine moiety is a key structural element in a number of kinase inhibitors. Its role extends beyond that of a simple linker. The piperidine ring can adopt various conformations, allowing the molecule to fit optimally into the ATP-binding pocket of kinases. The basic nitrogen of the piperidine can form crucial hydrogen bonds with hinge region residues of the kinase. Furthermore, the benzyl group provides a vector for positioning larger aromatic systems to interact with other regions of the active site, thereby enhancing potency and selectivity.

The Boc-protecting group is instrumental during synthesis, preventing unwanted side reactions at the piperidine nitrogen and enabling its selective deprotection at a later stage to allow for further functionalization.

Experimental Protocols: Synthesis of a Key Ibrutinib Intermediate

A significant application of piperidine-containing building blocks is in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. The following protocol details the synthesis of a key intermediate, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, from a related Boc-protected piperidine derivative.

Reaction Scheme

Detailed Methodology

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 g, 1.0 eq) and (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (160.5 g, 1.5 eq) in N-methylpyrrolidone (900 mL), potassium carbonate (132.3 g, 2.5 eq) was added.[1] The reaction mixture was heated to 65-75 °C and maintained for 96 hours.[1] The progress of the reaction was monitored by an appropriate analytical method such as TLC or HPLC.

Upon completion, the reaction mixture was cooled to room temperature and then poured into water (9 L). The resulting mixture was stirred for 2-3 hours to ensure complete precipitation of the product. The solid product was collected by filtration and washed with water (2 x 200 mL).[1] The wet material was then purified using methanol to yield (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | Not explicitly stated, but purification follows | [1] |

| Purity | High, as it is purified by recrystallization | [1] |

| Reactant 1 | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 g) | [1] |

| Reactant 2 | (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (160.5 g) | [1] |

| Base | Potassium carbonate (132.3 g) | [1] |

| Solvent | N-methylpyrrolidone (900 mL) | [1] |

| Temperature | 65-75 °C | [1] |

| Reaction Time | 96 hours | [1] |

Logical Workflow for Synthesis and Deprotection

The utility of this compound and its analogues lies in a logical synthetic workflow that leverages the Boc protecting group.

This workflow allows for the initial construction of the core scaffold through reactions involving the aminobenzyl moiety. The robust Boc group remains intact during these transformations. Subsequently, a simple deprotection step under acidic conditions liberates the piperidine nitrogen, which can then be further functionalized to complete the synthesis of the target molecule.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic use, particularly in the development of kinase inhibitors, underscores its importance in modern drug discovery. The ability to perform selective chemical transformations at two different sites on the molecule, facilitated by the Boc protecting group, provides a powerful tool for medicinal chemists. The experimental protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

The Emergence of a Key Building Block: A Technical Guide to Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, a molecule of significant interest in medicinal chemistry, has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its discovery is not marked by a singular event but rather by its gradual and widespread adoption as a versatile scaffold in the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, properties, and its pivotal role in drug discovery, presenting the information in a manner tailored for the scientific community. The compound's structure, featuring a protected piperidine ring and a reactive aniline moiety, makes it an ideal starting point for the construction of complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 221532-96-3 | [1] |

| Molecular Formula | C₁₆H₂₅N₂O₂ | [2] |

| Molecular Weight | 290.41 g/mol | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)Cc2ccc(N)cc2 | |

| InChI Key | ZTYRRWNDQSVOCL-UHFFFAOYSA-N | [3] |

The Synthetic Pathway: A Two-Act Narrative

The most prevalent and logical synthetic route to this compound is a two-step process. This pathway is favored for its efficiency and the ready availability of the starting materials. The overall workflow is depicted in the following diagram.

Experimental Protocol: A Representative Synthesis

The following protocol details a representative method for the synthesis of this compound, based on established chemical transformations for similar molecules.

Step 1: Synthesis of tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

-

To a solution of tert-butyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate (1.0 eq) obtained from Step 1 in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Role in Drug Discovery and Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The Boc-protected piperidine provides a stable, non-reactive handle that can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. The aminobenzyl group serves as a key anchor point for introducing a wide range of substituents or for coupling to other molecular fragments. This dual functionality allows for the systematic exploration of chemical space in the search for new drug candidates. A notable example of a structurally related compound is its use as an intermediate in the synthesis of fentanyl and its analogs.[4]

The logical relationship of its application in drug discovery is illustrated below.

Conclusion

While the formal "discovery" of this compound may not be attributable to a single publication, its history is written in the numerous patents and research articles where it has been employed as a key intermediate. Its straightforward and efficient synthesis, combined with its versatile chemical handles, has cemented its place in the toolbox of medicinal chemists. As the quest for novel therapeutics continues, this valuable building block will undoubtedly contribute to the development of future medicines.

References

- 1. 170011-57-1|tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

Commercial availability of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a key building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, comprising a Boc-protected piperidine ring and a reactive aminobenzyl moiety, make it a versatile intermediate for the synthesis of complex molecules, most notably kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application in the development of Bruton's tyrosine kinase (BTK) inhibitors, a critical class of drugs for various B-cell malignancies and autoimmune diseases.

Commercial Availability

This compound, identified by CAS Number 221532-96-3, is commercially available from a range of chemical suppliers. The availability of this reagent in various quantities and purities is crucial for researchers in both academic and industrial settings, facilitating its use from early-stage discovery to process development.

| Supplier | Typical Purity | Available Quantities |

| BLDpharm | ≥95% | Grams to Kilograms |

| Knight Chemicals | ≥95% | Grams to multi-grams |

| Reagentia | ≥95% | Milligrams to Grams |

This table is a summary of generally available information and is not exhaustive. Researchers should consult individual suppliers for specific product details and availability.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the alkylation of a protected piperidine derivative with a suitable benzyl halide, followed by the reduction of a nitro group to the desired amine.

Experimental Protocol

Step 1: Synthesis of Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

-

Reaction Scheme:

-

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate + 1-(bromomethyl)-4-nitrobenzene → Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate

-

-

Procedure:

-

To a solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add 1-(bromomethyl)-4-nitrobenzene and a non-nucleophilic base (e.g., cesium carbonate).

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate.

-

Step 2: Synthesis of this compound

-

Reaction Scheme:

-

Tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate → this compound

-

-

Procedure:

-

Dissolve tert-butyl 4-(4-nitrobenzyl)piperidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the complete disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by crystallization or column chromatography if necessary.

-

Synthesis Workflow

Application in Drug Discovery: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound serves as a crucial intermediate in the synthesis of a number of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3]

Role in the Synthesis of BTK Inhibitors

The primary amine of this compound provides a key nucleophilic handle for coupling with various electrophilic partners, allowing for the construction of the core structures of many BTK inhibitors. For instance, it can be acylated or undergo nucleophilic aromatic substitution to form a central part of the inhibitor that interacts with the BTK active site.

BTK Signaling Pathway and Inhibition

The BTK signaling pathway is initiated upon B-cell receptor (BCR) engagement, leading to a cascade of phosphorylation events. This ultimately activates downstream signaling molecules like PLCγ2, resulting in calcium mobilization and the activation of transcription factors that promote B-cell survival and proliferation.[1][4]

BTK inhibitors, synthesized using intermediates like this compound, are designed to bind to the ATP-binding pocket of the BTK enzyme, thereby preventing its phosphorylation activity. This blockade of BTK signaling effectively halts the downstream cascade, leading to reduced B-cell activation and proliferation, which is the therapeutic mechanism for treating B-cell-related disorders.

References

- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are highly attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its core features, including its physicochemical properties, synthetic utility, and applications in drug discovery. The strategic incorporation of a Boc-protected piperidine ring linked to an aminobenzyl group provides a valuable platform for generating diverse libraries of compounds for screening against various biological targets.

Core Structural Features and Physicochemical Properties

The fundamental structure of this compound comprises a piperidine ring, a flexible benzyl linker, and a reactive primary amine. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective functionalization of the aromatic amine.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem |

| Molecular Weight | 290.40 g/mol | PubChem |

| CAS Number | 221532-96-3 | Knight Chemicals |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthetic Utility and Experimental Protocols

The primary utility of this scaffold lies in its bifunctional nature. The primary aromatic amine serves as a key handle for a variety of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and participation in various coupling reactions. The Boc-protected piperidine nitrogen provides stability during these transformations and can be deprotected under acidic conditions to allow for further derivatization at that position.

General Experimental Protocol for Amide Bond Formation

A common application of this scaffold is in the synthesis of amide derivatives. The following is a representative experimental protocol for the coupling of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq) and PyBOP (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Deprotection of the Boc Group

The Boc protecting group can be readily removed to liberate the piperidine nitrogen for further functionalization.

Materials:

-

Boc-protected substrate

-

4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an excess of 4 M HCl in 1,4-dioxane or TFA to the solution.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

-

Collect the solid by filtration and dry under vacuum.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its structural motifs are found in inhibitors of various enzyme classes and modulators of receptor function.

As a Scaffold for Kinase Inhibitors

The 4-aminobenzylpiperidine moiety is a common feature in the design of kinase inhibitors. The primary amine can be elaborated to interact with the hinge region of the kinase active site, a critical interaction for potent inhibition. The piperidine ring can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Logical Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery program.

Conclusion

The this compound scaffold represents a highly valuable and versatile tool in the arsenal of the medicinal chemist. Its inherent structural and chemical properties provide a robust platform for the rapid generation of diverse chemical libraries. While specific examples with detailed biological data for this exact scaffold are not widespread in publicly accessible literature, the well-established importance of the 4-aminobenzylpiperidine motif in numerous drug discovery campaigns underscores its potential. Future explorations utilizing this scaffold are likely to yield novel drug candidates with improved pharmacological profiles.

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules.[1] This document provides detailed, albeit representative, ¹H and ¹³C NMR spectroscopic data for the title compound, along with a comprehensive experimental protocol for data acquisition.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

NMR Spectroscopic Data

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. The data are predicted based on typical chemical shifts for similar structural motifs.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.98 | d | 8.2 | 2H | H-9, H-13 |

| 6.65 | d | 8.2 | 2H | H-10, H-12 |

| 4.08 | br s | - | 2H | H-2, H-6 (axial) |

| 3.65 | br s | - | 2H | NH₂ |

| 2.65 | t | 12.0 | 2H | H-2, H-6 (equatorial) |

| 2.45 | d | 7.0 | 2H | H-7 |

| 1.65 | m | - | 2H | H-3, H-5 (axial) |

| 1.45 | s | - | 9H | H-18, H-19, H-20 |

| 1.08 | m | - | 3H | H-3, H-5 (equatorial), H-4 |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C-15 (C=O) |

| 144.5 | C-11 |

| 131.0 | C-8 |

| 129.4 | C-9, C-13 |

| 115.2 | C-10, C-12 |

| 79.2 | C-17 |

| 44.0 | C-2, C-6 |

| 42.5 | C-7 |

| 37.0 | C-4 |

| 32.0 | C-3, C-5 |

| 28.5 | C-18, C-19, C-20 |

Experimental Protocols

NMR Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous.

NMR Data Acquisition

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Reference: CDCl₃ at 77.16 ppm.

-

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data.

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

The provided NMR data and protocols offer a valuable resource for the characterization of this compound. Adherence to these guidelines will aid researchers in verifying the structure and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

Mass spectrometry analysis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

An Application Note on the Mass Spectrometry Analysis of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine core, a benzylamine group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it essential to have robust analytical methods for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for analyzing this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and data interpretation.

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₂₆N₂O₂

-

Molecular Weight: 290.40 g/mol

-

Exact Mass: 290.19943 Da

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the reliable quantification of this compound in drug development and quality control processes.[1][2]

Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Solution: Dissolve the sample containing the analyte in a 50:50 methanol/water mixture to an expected concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

-

Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-7 min: 90% B

-

7-7.1 min: 90% to 10% B

-

7.1-10 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical data obtained during method validation.

Table 1: MRM Transitions and Optimized MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 291.2 | 235.2 | 30 | 15 |

| This compound | 291.2 | 106.1 | 30 | 25 |

Table 2: Method Validation Summary (Representative Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95% - 105% |

Data Interpretation: Fragmentation Pathway

The fragmentation of Boc-protected amines in the mass spectrometer is often characterized by the facile loss of the Boc group.[3][4] A primary fragmentation route for this compound involves the neutral loss of isobutylene and carbon dioxide from the precursor ion. Further fragmentation can occur through benzylic cleavage.

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of the target compound.

Proposed Fragmentation Pathway

Caption: Proposed ESI+ fragmentation of the parent compound.

Logical Relationship Diagram

References

- 1. alternative-therapies.com [alternative-therapies.com]

- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PROTAC Synthesis Utilizing Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Piperidine-Based Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. By inducing the formation of a ternary complex between the POI and an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Piperidine-containing linkers, such as Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, are frequently incorporated into PROTAC design to impart conformational rigidity.[1] This rigidity can pre-organize the PROTAC molecule into a favorable orientation for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1] The use of such linkers can lead to improved metabolic stability and potency of the final PROTAC molecule.[1]

This compound offers a versatile scaffold for PROTAC synthesis. The primary amine on the aminobenzyl group provides a reactive handle for conjugation to a ligand (either for the POI or the E3 ligase) through methods such as amide bond formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal deprotection and subsequent functionalization, enabling the modular assembly of the final PROTAC.

Signaling Pathway: General Mechanism of PROTAC Action

References

Application Notes: Boc-Protection Strategies for 4-(4-aminobenzyl)piperidine

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly within medicinal chemistry and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] The protection of amines is a critical step in multi-step syntheses, preventing unwanted side reactions and enabling selective transformations at other functional groups.[3][4]